N-(4-chlorophenyl)pyrazine-2-carboxamide
Overview
Description
N-(4-chlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 4-chlorophenyl group
Mechanism of Action
Target of Action
N-(4-chlorophenyl)pyrazine-2-carboxamide, a derivative of pyrazinamide, primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .
Mode of Action
The compound interacts with the bacterium to inhibit its growth . It is converted into its active form, pyrazinoic acid, within the bacterial cells . The active form can accumulate intracellularly and interfere with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The compound affects the fatty acid synthase pathway in Mycobacterium tuberculosis . By interfering with this pathway, it disrupts the bacterium’s ability to produce new fatty acids, thereby inhibiting its growth .
Pharmacokinetics
It is suggested that modifications and repositioning of current anti-tb medications, such as pyrazinamide derivatives, might result in derivatives that have a longer half-life, higher bioavailability, and are more effective .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved by disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Action Environment
The action of this compound can be influenced by environmental factors such as lipophilicity . An increase in lipophilicity to a certain point can enhance the effectiveness of the compound’s activity. Further increase in lipophilicity can decrease its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 4-chloroaniline to yield the desired carboxamide . An alternative method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine and triethylamine, followed by treatment with 4-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The Yamaguchi reaction is preferred due to its higher yield and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has shown promise as an antitubercular agent, with activity against Mycobacterium tuberculosis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
- N-(1-naphthalen-1-yl)pyrazine-2-carboxamide
Uniqueness
N-(4-chlorophenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazine-2-carboxamides, it has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further development as an antitubercular agent .
Properties
IUPAC Name |
N-(4-chlorophenyl)pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBGRRVIPYJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273769 | |
Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126532-04-5 | |
Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126532-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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